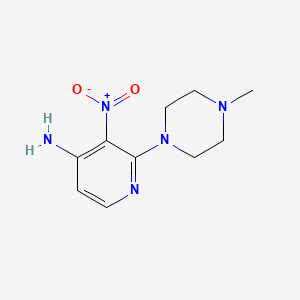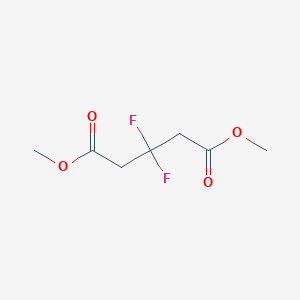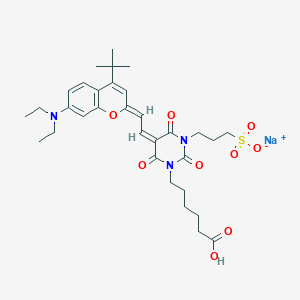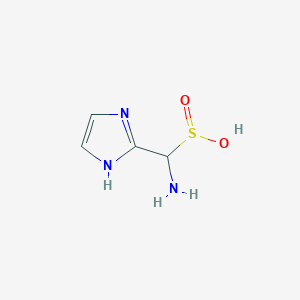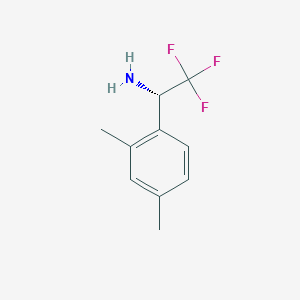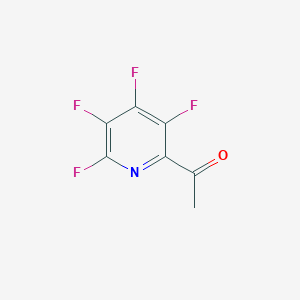
1-(Perfluoropyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Perfluoropyridin-2-yl)ethanone is a fluorinated organic compound characterized by the presence of a perfluoropyridine ring attached to an ethanone group. This compound is of significant interest due to its unique chemical properties imparted by the fluorine atoms, which enhance its stability and reactivity. Fluorinated compounds like this one are often used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique electronic and steric effects.
Preparation Methods
The synthesis of 1-(Perfluoropyridin-2-yl)ethanone typically involves the introduction of a perfluoroalkyl group to a pyridine ring. One common method includes the reaction of perfluoropyridine with ethanone derivatives under controlled conditions. The reaction conditions often involve the use of strong bases or acids to facilitate the substitution reaction. Industrial production methods may involve the use of perfluorocarboxylic anhydrides as perfluoroalkyl sources, with diacyl peroxide generated in situ from the anhydrides and hydrogen peroxide .
Chemical Reactions Analysis
1-(Perfluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield perfluorinated alcohols or hydrocarbons.
Substitution: The perfluoropyridine ring can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Perfluoropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways, potentially leading to new drug discoveries.
Medicine: This compound can be used in the development of pharmaceuticals, particularly those that require enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-(Perfluoropyridin-2-yl)ethanone involves its interaction with various molecular targets. The perfluorinated nature of the compound allows it to engage in strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context, but common mechanisms include the activation or inhibition of nuclear receptors, disruption of cell-cell communication, and interference with protein binding .
Comparison with Similar Compounds
1-(Perfluoropyridin-2-yl)ethanone can be compared with other fluorinated ethanone derivatives, such as:
1-(5-Fluoropyridin-2-yl)ethanone: Similar in structure but with fewer fluorine atoms, leading to different reactivity and stability profiles.
1-(6-Fluoropyridin-2-yl)ethanone: Another fluorinated derivative with distinct electronic properties due to the position of the fluorine atom.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: A more complex fluorinated compound with additional aromatic rings, used in specialized chemical applications.
The uniqueness of this compound lies in its fully fluorinated pyridine ring, which imparts exceptional stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H3F4NO |
|---|---|
Molecular Weight |
193.10 g/mol |
IUPAC Name |
1-(3,4,5,6-tetrafluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H3F4NO/c1-2(13)6-4(9)3(8)5(10)7(11)12-6/h1H3 |
InChI Key |
FVGYCXRIPOUSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C(=C1F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


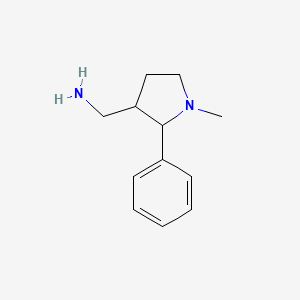
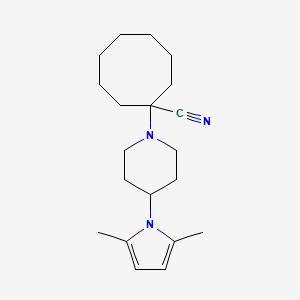
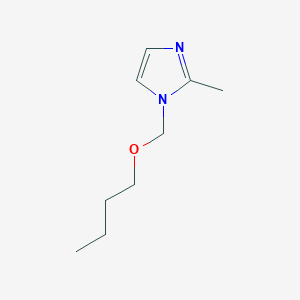
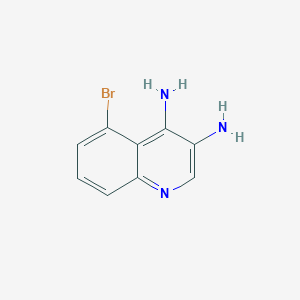

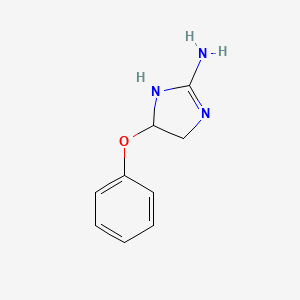
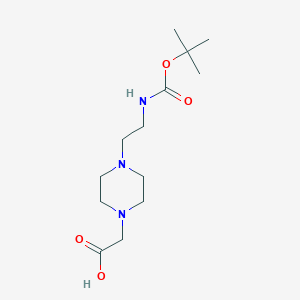
![5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B15199488.png)
